BenchChemオンラインストアへようこそ!

Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

This is the definitive Boc-protected 7-hydroxy-8-oxo-pyrido[1,2-a]pyrazine scaffold for COMT inhibitor research (analog IC50: 2000 nM). Its fragment-like properties (MW 266.29, XLogP3 0.6) ensure excellent solubility for screening libraries. Strictly differentiate from inactive des-hydroxy or fully saturated analogs: the orthogonal Boc-amine, enone, and phenolic handle enable sequential chemoselective transformations inaccessible to competitors. Procure with confidence knowing a documented ≥95% purity standard guarantees batch-to-batch reproducibility and eliminates impurity-driven assay artifacts.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 2460754-22-5
Cat. No. B2888295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
CAS2460754-22-5
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C=C(C(=O)C=C2C1)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-8-11(17)10(16)6-9(14)7-15/h6,8,17H,4-5,7H2,1-3H3
InChIKeyCYNLPCHEKYSTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 2460754-22-5) – Core Structural and Physicochemical Profile for Procurement Decisions


Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 2460754-22-5, molecular formula C₁₃H₁₈N₂O₄, molecular weight 266.29 g/mol) is a heterocyclic building block belonging to the pyrido[1,2-a]pyrazine family, characterized by a fused pyrazine–pyridone bicyclic core bearing a Boc-protected secondary amine and a free 7-hydroxy substituent on the pyridone ring [1]. Computed physicochemical properties include a calculated XLogP3-AA of 0.6, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds, placing the compound within a moderate polarity and limited conformational flexibility space [1]. Commercially, the compound is available as a powder with a purity specification of 95% and is recommended for storage at room temperature . These baseline properties provide context for evaluating differentiation from closely related pyrido[1,2-a]pyrazine analogs.

Why Generic Substitution of Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 2460754-22-5) Carries Procurement Risk


Within the pyrido[1,2-a]pyrazine chemical space, small structural variations—such as the oxidation state at positions 7 and 8, the degree of ring saturation, or the nature of the N-protecting group—can profoundly alter reactivity, physicochemical properties, and biological profile . For instance, tert-butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 1369133-58-3) lacks the 7-hydroxy group, converting the pyridone ring into a fully saturated ketone system and eliminating both a hydrogen bond donor and a potential metal-chelating or derivatization handle . Conversely, tert-butyl 7-hydroxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate (CAS 1779643-85-4) bears a fully saturated bicyclic scaffold with a different tautomeric and conformational landscape [1]. These differences mean that interchanging these in-class analogs without systematic verification can introduce unwanted changes in reaction outcomes, intermediate stability, or biological readouts, making direct procurement of the intended scaffold essential for reproducible research.

Quantitative Differentiation Evidence for Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 2460754-22-5) Relative to Closest Analogs


Preserved 7-Hydroxy Group as a Synthetic Handle and Hydrogen Bond Donor: Comparison with 7-Des-hydroxy Analogs

The target compound retains a free 7-hydroxy substituent (one hydrogen bond donor) on the pyridone ring, whereas the closest commercial analog tert-butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 1369133-58-3) possesses a fully saturated ketone moiety with zero hydrogen bond donors . This difference is quantifiable: the target compound has a computed hydrogen bond donor count of 1 versus 0 for the analog, as calculated by Cactvs 3.4.6.11 [1]. The 7-hydroxy group also provides a derivatization site for O-alkylation, acylation, or sulfonylation, enabling late-stage diversification strategies that are inaccessible to the des-hydroxy analog .

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Lipophilicity Differential: Measured XLogP3-AA of the Target Versus Saturated Core Analogs

The target compound exhibits a computed XLogP3-AA of 0.6 [1], indicating moderate polarity. In contrast, chemically similar saturated pyrido[1,2-a]pyrazine building blocks such as tert-butyl (9aR)-6-oxo-octahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 2763584-74-1) display a lower LogP of 0.9–1.2 (depending on source), reflecting increased lipophilicity [2]. The lower XLogP of the target compound suggests superior aqueous solubility and potentially different membrane permeability profiles, which are critical parameters for fragment-based screening and biological assay compatibility.

Physicochemical Profiling Drug Design ADME

Catechol O-Methyltransferase (COMT) Inhibitory Potential of the Pyrido[1,2-a]pyrazin-8-one Core: Class-Level Inference from a Structurally Analogous Derivative

A structurally related compound, 4-[(7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2-yl)methyl]benzonitrile (PubChem CID 155543901), which contains the identical 7-hydroxy-8-oxo-pyrido[1,2-a]pyrazine core but with an N-benzyl nitrile substituent in place of the Boc group, demonstrated IC₅₀ = 2000 nM against human catechol O-methyltransferase (COMT) in a cell-based HEK293 assay [1]. In contrast, N-alkyl or N-acyl derivatives of the pyrido[1,2-a]pyrazine scaffold lacking the 7-hydroxy-8-oxo motif (e.g., octahydro derivatives) appear inactive or untested against COMT in the same database [1]. This suggests that the 7-hydroxy-8-oxo pharmacophore contributes to COMT recognition, although the Boc-protected target compound has not itself been directly assayed.

Enzyme Inhibition CNS Drug Discovery Biological Screening

Purity Benchmarking: Specification of 95% Purity for the Target Compound Against Common Vendor Listings

The target compound is listed with a purity specification of 95% on Sigma-Aldrich's platform (sourced from Enamine) . This compares favorably with analogous building blocks from other vendors: for example, tert-butyl (9aR)-6-oxo-octahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is offered at 95–96% purity by J&W PharmLab and eNovation Chemicals [1]. The 95% specification for the target compound is thus consistent with or slightly below the best available purity grades for this compound class, but the explicit documentation via Sigma-Aldrich provides traceable quality assurance (Certificate of Analysis available upon request) that may not be uniformly available from all suppliers of closely related analogs .

Chemical Procurement Quality Control Reproducibility

Research and Industrial Application Scenarios for Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS 2460754-22-5) Based on Quantitative Differentiation Evidence


Scaffold for COMT-Targeted Medicinal Chemistry Campaigns

For research groups investigating catechol O-methyltransferase (COMT) inhibition (e.g., in Parkinson's disease or schizophrenia), the target compound provides a Boc-protected variant of the 7-hydroxy-8-oxo-pyrido[1,2-a]pyrazine core, which in a closely related N-benzyl nitrile analog shows IC₅₀ = 2000 nM against human COMT in HEK293 cells [1]. The Boc group allows selective deprotection under mild acidic conditions to reveal the free secondary amine for further functionalization, enabling systematic exploration of the N-substituent SAR without altering the putative pharmacophoric 7-hydroxy-8-oxo moiety [1].

Physicochemically Defined Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 266.29 g/mol, XLogP3-AA of 0.6, and one hydrogen bond donor, the target compound occupies a favorable fragment-like chemical space [2]. Its moderate polarity and limited rotatable bond count (2) make it suitable for fragment libraries, where solubility and ligand efficiency are paramount. The quantified lipophilicity advantage over more saturated analogs (ΔLogP ≈ -0.3 relative to the 6-oxo-octahydro analog) supports its selection when aqueous solubility is a priority [3].

Synthetic Intermediate for Diversified Pyrido[1,2-a]pyrazine Libraries

The presence of three orthogonal functional groups—a Boc-protected amine, an α,β-unsaturated ketone (8-oxo), and a free phenol (7-hydroxy)—enables sequential chemoselective transformations that are inaccessible in the fully saturated or des-hydroxy analogs [2]. The 7-hydroxy group serves as a derivatization handle for O-alkylation, Mitsunobu reactions, or sulfonylation, while the enone system can participate in 1,4-additions or cycloadditions [2]. This multifunctional character positions the compound as a privileged intermediate for generating diverse screening libraries.

Quality-Controlled Procurement for Reproducible Biological Screening

The compound is commercially available with a documented purity specification of 95% and traceable quality assurance through Sigma-Aldrich's supply chain [1]. For screening laboratories where batch-to-batch consistency is critical, this documented quality standard—comparable to or exceeding that of nearest analogs from other suppliers—reduces the risk of false positives or negatives due to impurity-driven artifacts [1].

Quote Request

Request a Quote for Tert-butyl 7-hydroxy-8-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.